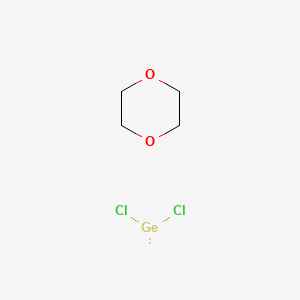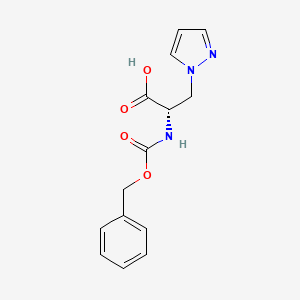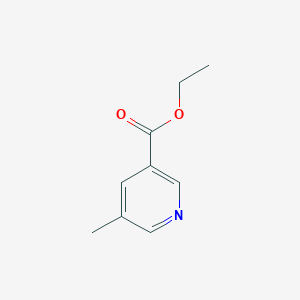
Germanium(II)-chlorid-Dioxan-Komplex
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Germanium(II) chloride dioxane complex (1:1) has several scientific research applications:
Chemistry: It is used as a precursor to synthesize germanium oxide nanoparticles and heterocyclic germylene complexes.
Biology: The compound’s reductant properties make it useful in various biochemical transformations.
Industry: It is used in the fabrication of germanium thin films through atomic layer deposition.
Vorbereitungsmethoden
The synthesis of germanium(II) chloride dioxane complex (1:1) typically involves the reduction of a dioxane solution of germanium tetrachloride with tributyltin hydride . The reaction can be represented as follows:
GeCl4+2Bu3SnH+C4H8O2→GeCl2(O2C4H8)+2Bu3SnCl+H2
Hydrosilanes have also been used as reductants in this synthesis . Industrial production methods may involve similar reduction processes, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Germanium(II) chloride dioxane complex (1:1) undergoes various types of chemical reactions, including:
Reduction: It acts as a reductant in organic transformations.
Substitution: The compound can participate in substitution reactions, where the chloride ligands are replaced by other groups.
Oxidation: It can be oxidized to form germanium(IV) compounds.
Common reagents used in these reactions include tributyltin hydride and hydrosilanes . Major products formed from these reactions include germanium oxide nanoparticles and heterocyclic germylene complexes .
Wirkmechanismus
The mechanism by which germanium(II) chloride dioxane complex (1:1) exerts its effects involves its role as a reductant. It donates electrons to other molecules, facilitating reduction reactions. The molecular targets and pathways involved include the reduction of metal ions and organic compounds, leading to the formation of germanium-based nanoparticles and complexes .
Vergleich Mit ähnlichen Verbindungen
Germanium(II) chloride dioxane complex (1:1) can be compared with other germanium compounds such as:
- Germanium(II) bromide
- Germanium(IV) chloride
- Germanium(II) iodide
- Germanium(IV) oxide
What sets germanium(II) chloride dioxane complex (1:1) apart is its unique ability to act as a reductant and its use as a precursor for the synthesis of germanium-based nanoparticles and thin films .
Eigenschaften
InChI |
InChI=1S/C4H8O2.Cl2Ge/c1-2-6-4-3-5-1;1-3-2/h1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJLNHIEKAQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.Cl[Ge]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446118 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28595-67-7 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium, dichloro(1,4-dioxane-κO1,κO4)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GeCl2·dioxane?
A1: The molecular formula of GeCl2·dioxane is C4H8Cl2GeO2, and its molecular weight is 239.64 g/mol.
Q2: Is there spectroscopic data available for GeCl2·dioxane?
A2: While specific spectroscopic data wasn't detailed in the provided abstracts, GeCl2·dioxane and its derivatives are routinely characterized using multinuclear NMR spectroscopy (1H, 13C, 19F, 29Si, 119Sn), IR spectroscopy, and mass spectrometry. [, , , , , , , , , , ]
Q3: What are the typical reaction pathways of GeCl2·dioxane?
A3: GeCl2·dioxane is frequently used in salt metathesis reactions with lithium, potassium, or Grignard reagents to install germanium into various molecular frameworks. [, , , , , , , , , , ] It also undergoes insertion reactions into metal-halogen or metal-nitrogen bonds. [, ]
Q4: Can you give examples of Ge(II) compounds synthesized using GeCl2·dioxane?
A4: A wide variety of Ge(II) compounds have been prepared from GeCl2·dioxane including:
- Germylenes: These divalent germanium compounds are often stabilized by bulky ligands like β-diketiminates, N-heterocyclic carbenes, and phosphines. [, , , , , , , , , , , , , , ]
- Germanium(II) halides: These serve as precursors to other Ge(II) species. [, , ]
- Germanium(II) amides and amidinates: These compounds exhibit diverse reactivity. [, , , , ]
Q5: What types of heterocyclic compounds incorporating germanium have been made with GeCl2·dioxane?
A5: Researchers have used GeCl2·dioxane to create:* Germanium-containing cyclophanes [, ]* Digermacyclobutanes and digermabicyclohexanes []* Diazagermacyclopentanes []
Q6: Can GeCl2·dioxane be used in atomic layer deposition?
A6: Yes, GeCl2·dioxane has been successfully used as a precursor for the atomic layer deposition of Ge-Sb films, which are relevant for phase-change memory applications. []
Q7: Does GeCl2·dioxane exhibit catalytic activity?
A7: GeCl2·dioxane, in combination with AgBF4, acts as a catalyst for the activation of glycosyl fluorides in glycosylation reactions. [] It is also reported to mediate a reductive Mannich-type reaction of α-bromoketones with N-alkylimines. []
Q8: Is there information about the stability of GeCl2·dioxane?
A8: GeCl2·dioxane should be handled under an inert atmosphere using standard Schlenk or glovebox techniques, as it is moisture-sensitive. [, , , , , , ]
Q9: Have computational methods been applied to GeCl2·dioxane systems?
A9: Yes, density functional theory (DFT) calculations have been used to study the electronic structure, bonding, and reactivity of various Ge(II) compounds prepared from GeCl2·dioxane. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)







![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)

